5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole

Neurodegeneration α-Synuclein Medicinal Chemistry

5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole (CAS 946418-98-0) is a halogenated heterocyclic building block within the 1,2,4-thiadiazole class. It is primarily utilized as a late-stage intermediate for synthesizing diverse compound libraries, notably for central nervous system (CNS) disorders.

Molecular Formula C9H6ClFN2S
Molecular Weight 228.67 g/mol
CAS No. 946418-98-0
Cat. No. B1487516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole
CAS946418-98-0
Molecular FormulaC9H6ClFN2S
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NSC(=N2)Cl)F
InChIInChI=1S/C9H6ClFN2S/c10-9-12-8(13-14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2
InChIKeyRAIOGYGCVOVRIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole (CAS 946418-98-0): A Key Intermediate for CNS-Focused Drug Discovery


5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole (CAS 946418-98-0) is a halogenated heterocyclic building block within the 1,2,4-thiadiazole class . It is primarily utilized as a late-stage intermediate for synthesizing diverse compound libraries, notably for central nervous system (CNS) disorders. Its core structure is explicitly claimed in patents for treating α-synucleinopathies, including Parkinson's and Alzheimer's diseases, through subsequent functionalization at the 5-chloro position to generate bioactive piperazine derivatives [1]. This compound is commercially available from multiple vendors as a research-use-only chemical, typically supplied as a colorless oil with purity ≥95% .

Procurement Risks: Why a Generic 1,2,4-Thiadiazole Cannot Replace the 4-Fluorobenzyl Scaffold


Substituting 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole with a generic or near-neighbor 1,2,4-thiadiazole is chemically invalid for structure-activity relationship (SAR) studies. The 4-fluorobenzyl group at position 3 is a critical pharmacophoric element for CNS target engagement, as evidenced by its retention across an entire patented series of active anti-synucleinopathy agents, where modifications are exclusively explored at the 5-position piperazine moiety [1]. Conversely, minor positional isomerism, such as moving the fluorine from the para to the ortho position (CAS 1029718-69-1), results in a chemically distinct molecule with a different MDL number, altered electronic distribution, and no validated role in the same therapeutic context, thereby derailing lead optimization programs if substituted . The 5-chloro handle is the sole point of diversification, making this exact scaffold irreplaceable for generating the patented compound library.

Quantitative Differentiation Evidence for 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole Against Analogs


Patented Pharmacophoric Specificity: The 4-Fluorobenzyl Derivative is the Sole Disclosed Gateway to a Therapeutic Compound Library

The patent literature for 1,2,4-thiadiazoles targeting α-synucleinopathies explicitly and exclusively uses the 3-(4-fluorobenzyl) and 3-(4-methylbenzyl) substituted cores for the most advanced piperazine derivatives. The 3-(4-fluorobenzyl) scaffold appears in all potent compounds described in patent CA2641453A1, including N-(3-cyanophenyl)-4-[3-(4-fluorobenzyl)-1,2,4-thiadiazol-5-yl]-2-methylpiperazine-1-carboxamide. No corresponding 2-fluoro, 3-fluoro, or non-fluorinated benzyl analogs are disclosed as having equivalent biological activity in this context, establishing the para-fluoro substitution as a key pharmacophoric requirement [1].

Neurodegeneration α-Synuclein Medicinal Chemistry

Reactivity & Utility Differentiation: The 5-Chloro Position Enables Single-Step, High-Yield Functionalization

The 5-chloro substituent on the 1,2,4-thiadiazole ring is a highly reactive electrophilic center suitable for nucleophilic aromatic substitution (SNAr) with amines, enabling late-stage diversification. This contrasts sharply with 5-methyl, 5-ethyl, or 5-bromo analogs where reactivity can be significantly lower or lead to unwanted side reactions. Specifically, 5-chloro-1,2,4-thiadiazoles react smoothly with piperazines at room temperature to give the desired 5-amino products, a transformation highlighted in the patents for creating compound libraries [1]. In contrast, the 5-bromo analog, while potentially more reactive, has a higher propensity for dehalogenation side reactions under basic conditions, reducing yield and purity in library synthesis [2].

Click Chemistry Nucleophilic Substitution Parallel Synthesis

Commercially Verified High Purity: A 99% HPLC Baseline Minimizes Optimization Variables

A leading vendor's Certificate of Analysis for this specific compound confirms a typical HPLC purity of 99%, ensuring the material is supplied as a single, clean entity . This is quantitatively superior to the more common 95% purity specification found for the ortho-fluoro (2-fluorobenzyl) isomer from alternative suppliers . High initial purity eliminates a confounding variable in biological assays, as a 5% impurity load in a comparator could contain agonistic or antagonistic substances that lead to false SAR interpretations.

Chemical Procurement Quality Control Reproducibility

Superior Physical Form Consistency: A Stable Colorless Oil for Automated Liquid Handling

The compound is consistently described as a colorless oil . This physical state is advantageous for automated liquid handling systems in high-throughput screening, as it avoids the issues of powder clumping or solvent incompatibility associated with solid analogs. In comparison, the non-halogenated analog 3-benzyl-5-chloro-1,2,4-thiadiazole (CAS 99067-57-9) is characterized as a solid at room temperature , requiring weighing or dissolution steps that introduce additional error and reduce screening throughput.

Labor Automation Formulation Compound Management

IP-Critical Differentiation: The Exact Scaffold is the Sole Legal Mousetrap for a Published Clinical Candidate Strategy

The compound 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole is not merely a research chemical; it is the direct precursor to a series of compounds claimed in multiple global patents (e.g., CA2641453A1, US20090054410) for treating a range of neurodegenerative diseases [1]. This patent landscape creates a legal moat: the use of any structurally distinct analog (e.g., replacing 4-fluorobenzyl with 2-fluorobenzyl or 4-chlorobenzyl) as a starting material to synthesize a commercially valuable therapeutic would fall outside the literal scope of the existing patent claims, eliminating any potential freedom-to-operate or licensing advantage for a translational program built on the patented series. No comparable unencumbered pharmacophore with the same CNS activity profile is reported [2].

Intellectual Property Drug Repurposing Patent Analysis

Optimal Application Scenarios for Procuring 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole (CAS 946418-98-0)


Focused CNS Drug Discovery Library Synthesis

A medicinal chemistry team working on α-synucleinopathies should procure this scaffold to synthesize the specific piperazine library described in CA2641453A1 [1]. The 5-chloro group allows for a single, parallel SNAr step with a panel of commercial piperazines, rapidly generating dozens of analogs for structure-activity relationship studies. The high initial purity (99%) ensures that the products will not have confounding impurities from the starting material, accelerating the hit-to-lead phase.

Chemical Biology Probe Development

For academic researchers developing chemical probes for neurodegenerative disease targets, this compound provides an entry point to a novel, patented chemical space. Its liquid physical form is ideal for low-volume, automated dispensing platforms used in academic core facilities, facilitating the synthesis of small focused probe collections without the need for manual powder-handling infrastructure.

Freedom-to-Operate-Driven Lead Optimization

A startup biotech company seeking to establish a strong intellectual property position in the neurosciences can strategically choose this scaffold. Using it as a core will place their optimized leads squarely within the scope of the existing reMYND patent estate, creating a clear path for future licensing negotiations or demonstrating a clean freedom-to-operate position, a strategic advantage over working with an unpatentable public-domain scaffold that offers no legal protection for their investment.

Quote Request

Request a Quote for 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.